![molecular formula C11H22O3 B017099 Methyl (3R)-3-hydroxydecanoate CAS No. 56618-58-7](/img/structure/B17099.png)
Methyl (3R)-3-hydroxydecanoate
Overview
Description
Synthesis Analysis
The synthesis of methyl (3R)-3-hydroxydecanoate and related compounds involves intricate chemical processes. A novel method for producing enantiomerically pure R-3-hydroxyalkanoic acids and their methyl esters is based on the hydrolysis of poly(hydroxyalkanoate) copolymers synthesized by Pseudomonas putida. This process yields high-purity 3-hydroxyalkanoic acid methyl esters through acid methanolysis and subsequent distillation, achieving overall yields up to 96.6% (de Roo et al., 2002). Moreover, enantioselective syntheses of various 3-hydroxy acids and esters highlight the versatility of methods available for obtaining these compounds with high enantiomeric excess, demonstrating their pivotal role in asymmetric synthesis and organic chemistry (Küçük & Yusufoglu, 2013).
Molecular Structure Analysis
The molecular structure of methyl (3R)-3-hydroxydecanoate involves specific stereochemistry that significantly influences its physical and chemical properties. The 3R configuration denotes the spatial arrangement of atoms in the molecule, which is crucial for its reactivity and interaction with other molecules. Studies on related compounds provide insights into the importance of stereochemistry in determining molecular behavior and interactions, especially at interfaces and in complex formations (Kellner & Cadenhead, 1979).
Chemical Reactions and Properties
Methyl (3R)-3-hydroxydecanoate participates in various chemical reactions, serving as a versatile building block for the synthesis of complex organic molecules. Its hydroxy functional group allows for reactions such as esterification, saponification, and oxidation-reduction processes, highlighting its utility in organic synthesis. The compound's reactivity is further exemplified in the synthesis of complex molecules and pheromones, demonstrating its application in the creation of biologically active compounds (Mineeva, 2013).
Scientific Research Applications
Synthesis of Natural Products : Methyl 2, 3-alkadienoates, a category including compounds like Methyl (3R)-3-hydroxydecanoate, are used as dienophiles in the synthesis of (+)-(R)-lasiodiplodin, a natural product (Fink, Gaier, & Gerlach, 1982).
Biomedical Applications : 5-hydroxydecanoate, a compound similar to Methyl (3R)-3-hydroxydecanoate, is used as a selective mitochondrial KATP channel blocker, reducing cell death and GSH depletion in PC12 cells, indicating its potential in neuroprotection and mitochondrial health (Lee, Kim, Ko, & Han, 2007).
Chemical Properties Studies : Methyl hydroxyhexadecanoates, which include Methyl (3R)-3-hydroxydecanoate, show interesting behaviors in monolayer studies, like expansion of isotherms and anomalous surface pressure, important in surface chemistry (Kellner & Cadenhead, 1979).
Catalysis and Stereochemistry : These compounds are also used to study the influence of asymmetrically modified nickel catalysts on the configurations of various hydroxy compounds, which is crucial in stereochemical analysis and synthesis (Tai, Watanabe, & Harada, 1979).
Synthesis of Pheromones : Methyl (3R)-3-hydroxydecanoate plays a role in the asymmetric synthesis of pheromones, such as those of the Idea Leuconoe butterfly, demonstrating its utility in organic synthesis and entomology (Mineeva, 2013).
Production of Biodegradable Polymers : The compound is used in the modular synthesis of (R)-3-hydroxyalkanoic acids, essential for creating biodegradable poly(3-hydroxyalkanoate) polymers, highlighting its significance in environmental science and material engineering (Jaipuri, Jofré, Schwarz, & Pohl, 2004).
properties
IUPAC Name |
methyl (3R)-3-hydroxydecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-3-4-5-6-7-8-10(12)9-11(13)14-2/h10,12H,3-9H2,1-2H3/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVACUZVNTVHTE-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446818 | |
Record name | Methyl (3R)-3-hydroxydecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3R)-3-hydroxydecanoate | |
CAS RN |
56618-58-7 | |
Record name | Methyl (3R)-3-hydroxydecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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